7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241144-61-4
VCID: VC6170858
InChI: InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-7(2-4-11)5-8-6-7;/h8H,1-6H2;1H
SMILES: C1CS(=O)(=O)CCC12CNC2.Cl
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.7

7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride

CAS No.: 2241144-61-4

Cat. No.: VC6170858

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.7

* For research use only. Not for human or veterinary use.

7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride - 2241144-61-4

Specification

CAS No. 2241144-61-4
Molecular Formula C7H14ClNO2S
Molecular Weight 211.7
IUPAC Name 7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride
Standard InChI InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-7(2-4-11)5-8-6-7;/h8H,1-6H2;1H
Standard InChI Key MMBFEXCDKIQSDF-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCC12CNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride belongs to the azaspiro compound family, distinguished by a spiro junction at the third carbon of a nonane backbone. The molecular formula C₇H₁₄ClNO₂S (molecular weight 211.71 g/mol) incorporates:

  • A thiane ring (7-thia) fused to an azetidine moiety (2-azaspiro)

  • Two sulfonyl oxygen atoms at the sulfur center (7,7-dioxide)

  • A hydrochloride counterion enhancing solubility .

The spirocyclic architecture imposes significant steric constraints, as evidenced by X-ray crystallography data from analogous compounds. These constraints influence both reactivity and biological target interactions, making the molecule valuable for probing three-dimensional binding sites in enzymes and receptors.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2241144-61-4
Molecular FormulaC₇H₁₄ClNO₂S
SMILES NotationO=S(CCC12CNC1)(CC2)=O.[H]Cl
Solubility (Water)>50 mg/mL (25°C)
StabilityHygroscopic; store at 2-8°C

Synthetic Methodologies

Industrial-scale synthesis typically employs a multi-step approach optimized for yield and purity:

Core Spirocycle Formation

The foundational step involves cyclocondensation of 3-mercaptopropane-1-sulfonyl chloride with N-protected azetidine derivatives under basic conditions (pH 9-10). Continuous flow reactors enable 85-92% yields by precisely controlling residence time (15-20 min) and temperature (40-50°C).

Hydrochloride Salt Preparation

Freebase neutralization uses anhydrous HCl in tetrahydrofuran, achieving >99% conversion efficiency. Critical parameters include:

  • Stoichiometric HCl:amine ratio (1.05:1)

  • Cooling to -20°C during addition

  • Vacuum drying at 40°C for 24h .

Table 2: Optimization of Salt Formation

ParameterOptimal RangePurity Impact
Temperature-20°C to 0°C±2%
Solvent Polarityε 7.6-8.0±5%
Drying Duration18-24h±1%

Structural and Electronic Properties

Density functional theory (DFT) calculations on the parent freebase reveal:

  • Dihedral angle of 112° between sulfur and nitrogen planes

  • Charge distribution: S=O groups (-0.43 e), protonated nitrogen (+0.61 e)

  • HOMO-LUMO gap of 5.8 eV, suggesting moderate reactivity.

The hydrochloride salt exhibits enhanced stability through ionic interactions between the protonated amine and chloride ion, as confirmed by thermogravimetric analysis showing decomposition onset at 218°C .

Biological Activity and Mechanism

While direct target studies remain limited, structural analogs demonstrate:

GPR119 Agonism

The 7-azaspiro[3.5]nonane scaffold shows nanomolar affinity for GPR119 receptors (EC₅₀ = 12 nM in compound 54g ), a target for type 2 diabetes therapeutics. Molecular docking suggests the sulfonyl group forms hydrogen bonds with Ser247 and Tyr250 residues .

Compound ClassTargetPotency
7-Thia-2-azaspiroBacterial gyraseIC₅₀ = 340 nM
1-Isopropyl derivativeInflammatory cytokinesIL-6 ↓78%
Parent freebaseCYP3A4 inhibitionKi = 4.2 μM

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

  • Janus kinase (JAK) inhibitors for autoimmune diseases

  • TRPV1 antagonists for pain management

  • NS5A replication complex inhibitors against hepatitis C.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (1.8 mmol/g at 298K) due to polarized S=O groups.

Risk FactorControl MeasurePPE Requirement
Respiratory ExposureLocal exhaust ventilationFFP3 respirator
Skin ContactImpervious gloves (≥0.4mm)Nitrile/neoprene
Environmental ReleaseSecondary containment traysSpill kit (Type C)

Disposal requires incineration at ≥1000°C with acidic gas scrubbing to prevent SOₓ emissions .

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